2-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-iodo-4-methylphenol
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Overview
Description
4-[(E)-[(2-HYDROXY-3-IODO-5-METHYLPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is a complex organic compound that features a combination of phenolic, iodinated, and benzoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2-HYDROXY-3-IODO-5-METHYLPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL can be achieved through a multi-step process involving the following key steps:
Formation of the Benzoxazole Moiety: This can be synthesized by reacting 2-aminophenol with a suitable aldehyde under acidic conditions to form the benzoxazole ring.
Iodination of the Phenol: The phenolic compound can be iodinated using iodine and a suitable oxidizing agent such as sodium iodate.
Condensation Reaction: The iodinated phenol is then reacted with an aldehyde to form the corresponding Schiff base, which is then condensed with the benzoxazole derivative to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(2-HYDROXY-3-IODO-5-METHYLPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The Schiff base can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a suitable base or catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties could make it useful in the development of organic semiconductors or other advanced materials.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, particularly those containing phenolic or benzoxazole moieties.
Mechanism of Action
The mechanism of action of 4-[(E)-[(2-HYDROXY-3-IODO-5-METHYLPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, potentially inhibiting or activating their function. The presence of the iodinated phenol and benzoxazole moieties suggests potential interactions with biological macromolecules through hydrogen bonding, hydrophobic interactions, and halogen bonding.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-[(2-HYDROXY-3-METHOXY-5-METHYLPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL: Similar structure but with a methoxy group instead of an iodine atom.
4-[(E)-[(2-HYDROXY-3-CHLORO-5-METHYLPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL: Similar structure but with a chlorine atom instead of an iodine atom.
Uniqueness
The presence of the iodine atom in 4-[(E)-[(2-HYDROXY-3-IODO-5-METHYLPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL imparts unique electronic and steric properties, potentially enhancing its reactivity and interactions with biological targets compared to its methoxy or chloro analogs.
Properties
Molecular Formula |
C22H17IN2O3 |
---|---|
Molecular Weight |
484.3 g/mol |
IUPAC Name |
2-[[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-6-iodo-4-methylphenol |
InChI |
InChI=1S/C22H17IN2O3/c1-12-3-5-18-20(9-12)28-22(25-18)16-10-15(4-6-19(16)26)24-11-14-7-13(2)8-17(23)21(14)27/h3-11,26-27H,1-2H3 |
InChI Key |
IZABYUKJZMIQHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)N=CC4=C(C(=CC(=C4)C)I)O)O |
Origin of Product |
United States |
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